(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, an imino group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include ethylamine, 2-methoxybenzaldehyde, and 4-propoxybenzoyl chloride. The synthesis may proceed through the formation of an imine intermediate, followed by cyclization to form the thiazinane ring. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the thiazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide: shares structural similarities with other thiazinane derivatives and imino compounds.
Thiazinane derivatives: Compounds with a thiazinane ring and various substituents.
Imino compounds: Compounds containing an imino group (C=N).
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-ethyl-2-(2-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-4-14-30-17-12-10-16(11-13-17)24-22(28)20-15-21(27)26(5-2)23(31-20)25-18-8-6-7-9-19(18)29-3/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,28) |
InChI Key |
SZTABWDYXFWMNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3OC)S2)CC |
Origin of Product |
United States |
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